2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione
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Overview
Description
2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinyl group and an isoindole core, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach allows for the efficient assembly of the isoindole derivatives with high specificity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to ensure high purity and yield. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce more reduced forms with different functional groups.
Scientific Research Applications
2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindolines
- 1,3-Dioxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindolines
Uniqueness
Compared to similar compounds, 2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione stands out due to its specific structural features and reactivity. Its hydroxymethyl group and isoindole core provide unique chemical properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C14H12N2O5 |
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Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(hydroxymethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,9,17H,4-6H2,(H,15,18,19) |
InChI Key |
AUEAVFYOHITDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CO |
Origin of Product |
United States |
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